molecular formula C16H12BrN5 B8401759 4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

4-N-(3-bromophenyl)-9H-pyrimido[4,5-b]indole-2,4-diamine

Cat. No. B8401759
M. Wt: 354.20 g/mol
InChI Key: NOUNTOCKLNSANP-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A mixture of 2-amino-4-chloroindolo[2,3-d]pyrimidine hydrochloride (123 mg, 0.6 mmol) and 3-bromoaniline (0.3 mL, 2.8 mmol) in 2-propanol (6 mL) is heated at reflux for 4 hr, filtered through a celite pad, and concentrated in vacuo. The residue is partitioned between ethyl acetate (25 mL) and water (25 mL). The aqueous phase is extracted with further ethyl acetate (2×20 mL), followed by washing the combined extracts with 1% aqueous sodium hydroxide (25 mL), water (2×40 mL) , saturated brine (40 mL), and drying (Na2SO4). The solution is evaporated to dryness under reduced pressure to afford 105 mg crude product as a tan powder. The solid is dissolved in a minimum amount of methanol, filtered, and further purified by preparative plate chromatography (SiO2; 1:1, EtOAc:CH2Cl2; Rf=0.40). After extraction of the product from the silica gel with ethyl acetate, the volume of the warm solution is reduced to minimum, an d it is filtered through celite, and the solvent is removed under reduced pressure. The oily solid thus obtained is dissolved in a minimum amount of 2-propanol and allowed to crystallize at 3 C. over an 18 h period. The crystals are collected by suction filtration, washed with a small amount of cold 2-propanol, and dried in vacuo to give 2-amino-4-(3-bromoanilino)indolo[2,3-d]pyrimidine (34 mg, 17%). 1HNMR, (DMSO): δbrs), 8.57 (1H, s), 8.11 (1H, d, J=8.0 Hz), 8.01 (1H, s), 7.94 (1H, d, J=8.2 Hz), 7.34-7.12 (5H, m), 6.41 (2H, brs).
Name
2-amino-4-chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:4]=[C:5](Cl)[C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:7]=2[N:8]=1.[Br:17][C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][CH:24]=1)[NH2:21]>CC(O)C.CO>[NH2:2][C:3]1[N:4]=[C:5]([NH:21][C:20]2[CH:22]=[CH:23][CH:24]=[C:18]([Br:17])[CH:19]=2)[C:6]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][C:7]=2[N:8]=1 |f:0.1|

Inputs

Step One
Name
2-amino-4-chloroindolo[2,3-d]pyrimidine hydrochloride
Quantity
123 mg
Type
reactant
Smiles
Cl.NC=1N=C(C2=C(N1)NC1=CC=CC=C12)Cl
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hr
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is partitioned between ethyl acetate (25 mL) and water (25 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with further ethyl acetate (2×20 mL)
WASH
Type
WASH
Details
by washing the combined extracts with 1% aqueous sodium hydroxide (25 mL), water (2×40 mL) , saturated brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford 105 mg crude product as a tan powder
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
further purified by preparative plate chromatography (SiO2; 1:1, EtOAc:CH2Cl2; Rf=0.40)
EXTRACTION
Type
EXTRACTION
Details
After extraction of the product from the silica gel with ethyl acetate
FILTRATION
Type
FILTRATION
Details
an d it is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily solid thus obtained
CUSTOM
Type
CUSTOM
Details
to crystallize at 3 C
FILTRATION
Type
FILTRATION
Details
The crystals are collected by suction filtration
WASH
Type
WASH
Details
washed with a small amount of cold 2-propanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1N=C(C2=C(N1)NC1=CC=CC=C12)NC1=CC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 34 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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